4-Bromophenylacetylurea
Description
4-Bromophenylacetylurea is a urea derivative characterized by a 4-bromophenylacetyl group attached to the urea backbone (NH₂CONH₂). Urea derivatives are of significant interest in medicinal and agrochemical research due to their hydrogen-bonding capabilities, which influence solubility, stability, and biological activity . The bromine substituent on the phenyl ring enhances lipophilicity and may modulate electronic properties, affecting reactivity and binding interactions .
Properties
CAS No. |
30241-86-2 |
|---|---|
Molecular Formula |
C9H9BrN2O2 |
Molecular Weight |
257.08 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-carbamoylacetamide |
InChI |
InChI=1S/C9H9BrN2O2/c10-7-3-1-6(2-4-7)5-8(13)12-9(11)14/h1-4H,5H2,(H3,11,12,13,14) |
InChI Key |
ICQRYPIUHBIXIF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)NC(=O)N)Br |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC(=O)N)Br |
Other CAS No. |
30241-86-2 |
Synonyms |
4-bromophenylacetylurea p-bromophenylacetylurea |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare 4-bromophenylacetylurea with structurally related brominated phenylacetic acid derivatives, focusing on molecular properties, physical characteristics, and applications.
Structural and Functional Group Comparisons
- This compound : Contains a urea functional group (NH₂CONH₂) linked to a 4-bromophenylacetyl moiety. The urea group enables hydrogen bonding, increasing melting points and crystalline stability compared to esters or acids .
- Ethyl 4-Bromophenylacetate : An ester derivative with a ethoxy group replacing the urea. Exhibits lower polarity and reduced hydrogen-bonding capacity, resulting in a lower melting point (29–31°C) .
- 4-Bromophenylacetic Acid : The parent carboxylic acid, lacking the urea or ester groups. Higher melting point (114–117°C) due to intermolecular hydrogen bonding between carboxylic acid groups .
- Methyl 2-(4-Bromophenyl)acetate : A methyl ester analog used as a high-purity reference material in pharmaceutical manufacturing (e.g., ANDA/NDA submissions) .
Physical and Chemical Properties
*Calculated based on molecular formula.
Positional Isomer Effects
The para-substituted this compound and its analogs exhibit distinct properties compared to ortho- and meta-isomers:
- Melting Points : 4-Bromophenylacetic acid (114–117°C) vs. 2-bromo (104–106°C) and 3-bromo (98–104°C) isomers. The para-substitution enhances molecular symmetry and crystal packing efficiency .
- Reactivity : Para-substituted bromine may direct electrophilic substitution reactions differently than ortho/meta positions, influencing synthetic pathways.
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